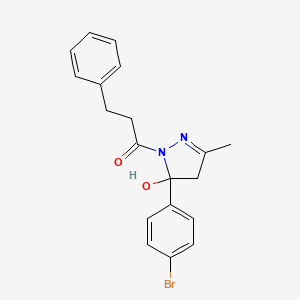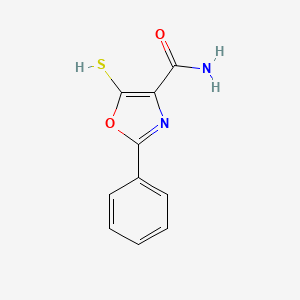
3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide is a chemical compound that belongs to the class of amides. It is a white to off-white powder that is soluble in organic solvents. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide in lab experiments is its potential as a drug target for the treatment of various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of various diseases. Another direction is to study its potential as a drug target for the treatment of other diseases such as autoimmune diseases and infectious diseases. Additionally, future studies could focus on the development of novel formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide is a chemical compound with potential applications in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising drug target for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide involves the reaction of 2-chlorobenzoyl chloride with N-(2-methylbenzyl)aniline in the presence of a base such as triethylamine. The resulting product is then reacted with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to obtain 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide.
科学研究应用
3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been studied for its potential as a drug target for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO/c1-17-9-5-6-13-20(17)16-25-23(26)21(18-10-3-2-4-11-18)15-19-12-7-8-14-22(19)24/h2-15H,16H2,1H3,(H,25,26)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJZGBMAGRDCR-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)
![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)
